Tetrahydropalmatrubine
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Overview
Description
Tetrahydropalmatrubine is an isoquinoline alkaloid that can be isolated from the herb Corydalis saxicola It belongs to the class of tetrahydroprotoberberine alkaloids, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropalmatrubine typically involves the Bischler-Napieralski cyclization-reduction reaction. This method is widely used for the synthesis of 3,4-tetrahydroisoquinolines from β-ethylamides of electron-rich arenes, using condensation reagents such as phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), or zinc chloride (ZnCl2) . The choice of reducing agent in the subsequent step is crucial as it generates a new stereogenic center at C-1 .
Industrial Production Methods: Industrial production of this compound involves the extraction from Corydalis saxicola. The extraction process includes the use of solvents to isolate the alkaloid from the plant material .
Chemical Reactions Analysis
Types of Reactions: Tetrahydropalmatrubine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
Scientific Research Applications
Tetrahydropalmatrubine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Biology: Studies have shown its potential in modulating biological pathways, making it a valuable tool in biochemical research.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of tetrahydropalmatrubine involves its interaction with various molecular targets and pathways. It acts through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways . These interactions contribute to its pharmacological effects, such as neuroprotection and anti-inflammatory activities.
Comparison with Similar Compounds
Tetrahydropalmatine: Another isoquinoline alkaloid with similar pharmacological properties.
L-isocorypalmine: A monodesmethyl metabolite of tetrahydropalmatine.
L-corypalmine: Another monodesmethyl metabolite with comparable effects.
Uniqueness: Tetrahydropalmatrubine is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits. Its ability to modulate multiple signaling pathways sets it apart from other similar compounds .
Properties
CAS No. |
32154-71-5 |
---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3 |
InChI Key |
DKBYSDUFSXFXMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |
Origin of Product |
United States |
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